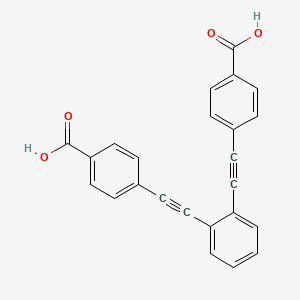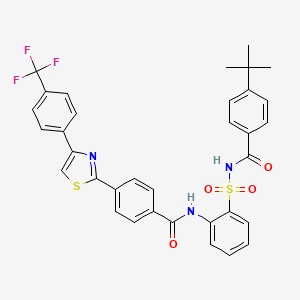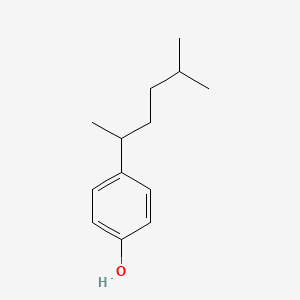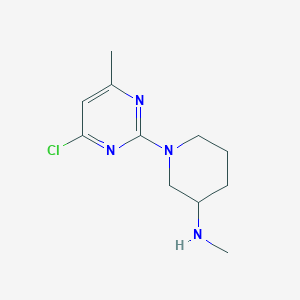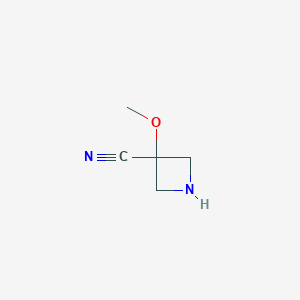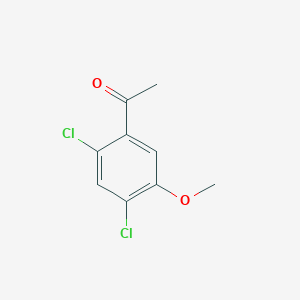
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one is a synthetic organic compound with the molecular formula C9H8Cl2O2. It is known for its unique chemical structure, which includes two chlorine atoms and a methoxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloro-5-methoxybenzoyl chloride with ethylmagnesium bromide, followed by chlorination. Another method includes the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride, conducted without solvent at temperatures between 110°C and 180°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of substituted benzene derivatives, which are important intermediates in the preparation of drugs and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. The detailed mechanism of action is often studied through experimental and computational methods to understand its behavior at the molecular level .
Comparación Con Compuestos Similares
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
2-chloro-1-(2,5-dichloro-4-methoxyphenyl)ethan-1-one: This compound also contains chlorine and methoxy groups but differs in the position of the substituents.
1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: This compound has a hydroxyl group instead of chlorine atoms, leading to different chemical properties.
Propiedades
Fórmula molecular |
C9H8Cl2O2 |
|---|---|
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
1-(2,4-dichloro-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-5(12)6-3-9(13-2)8(11)4-7(6)10/h3-4H,1-2H3 |
Clave InChI |
OPDGOSQADBJAJV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)
![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
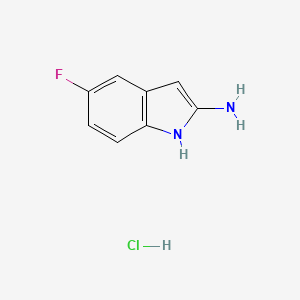
![2-Bromo-4,5-dimethylbenzo[d]thiazole](/img/structure/B12838809.png)
